molecular formula C21H23NO5 B13593591 2-{[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropan-2-yl]oxy}aceticacid

2-{[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropan-2-yl]oxy}aceticacid

Cat. No.: B13593591
M. Wt: 369.4 g/mol
InChI Key: CVSAMXAUNVKGHY-UHFFFAOYSA-N
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Description

2-{[1-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropan-2-yl]oxy}acetic acid is a synthetic organic compound featuring a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group, a tert-butyl (2-methylpropan-2-yl) core, and an acetic acid moiety. The Fmoc group is widely used in peptide synthesis due to its stability under basic conditions and ease of removal under mild acidic conditions . This compound serves as a versatile building block in medicinal chemistry, particularly for introducing sterically hindered or acid-labile functionalities into target molecules. Its tert-butyl ether linkage enhances solubility in organic solvents, while the acetic acid group enables conjugation with amines or alcohols via activation (e.g., using carbodiimides) .

Properties

Molecular Formula

C21H23NO5

Molecular Weight

369.4 g/mol

IUPAC Name

2-[1-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylpropan-2-yl]oxyacetic acid

InChI

InChI=1S/C21H23NO5/c1-21(2,27-12-19(23)24)13-22-20(25)26-11-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,18H,11-13H2,1-2H3,(H,22,25)(H,23,24)

InChI Key

CVSAMXAUNVKGHY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OCC(=O)O

Origin of Product

United States

Preparation Methods

The synthesis of 2-{[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropan-2-yl]oxy}acetic acid typically involves the following steps:

Industrial production methods often involve similar steps but are optimized for large-scale synthesis, including the use of automated peptide synthesizers and high-throughput purification techniques .

Chemical Reactions Analysis

2-{[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropan-2-yl]oxy}acetic acid undergoes several types of chemical reactions:

Common reagents used in these reactions include piperidine, DCC, DIC, and various alcohols and acids. The major products formed from these reactions are typically peptides or peptide derivatives .

Scientific Research Applications

2-{[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropan-2-yl]oxy}acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropan-2-yl]oxy}acetic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of the amino acid during the synthesis process and can be selectively removed under mild basic conditions. This allows for the sequential addition of amino acids to form peptides .

Comparison with Similar Compounds

Structurally analogous compounds share the Fmoc-protected amino group but differ in the substituents attached to the core scaffold. These variations influence physicochemical properties, reactivity, and applications.

Structural Variations and Key Properties

Tert-Butyl Derivatives
  • Target Compound: Structure: Fmoc-amino group linked to a tert-butyl ether and acetic acid. Molecular Formula: C₂₁H₂₁NO₅ Molecular Weight: 367.40 g/mol Applications: Peptide synthesis, solid-phase supports .
  • 2-((1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3-methylazetidin-3-yl)oxy)acetic Acid (): Structure: Replaces tert-butyl with a 3-methylazetidine (4-membered ring). Molecular Formula: C₂₁H₂₁NO₅ Molecular Weight: 367.40 g/mol Key Differences: Azetidine introduces ring strain, enhancing reactivity in nucleophilic substitutions. Reduced steric hindrance compared to tert-butyl derivatives.
Cyclohexyl and Piperazinyl Derivatives
  • 2-{1-[({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclohexyl}acetic Acid (): Structure: Cyclohexyl group connected via aminomethyl to Fmoc and acetic acid. Molecular Formula: C₂₄H₂₇NO₄ Molecular Weight: 393.48 g/mol Applications: Used in gabapentin analogs and neurological drug synthesis .
  • 2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic Acid (): Structure: Fmoc-protected piperazine core with acetic acid.
Aromatic and Heterocyclic Derivatives
  • (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(o-tolyl)propanoic Acid (): Structure: Fmoc-amino group with an o-tolyl (2-methylphenyl) substituent. Molecular Formula: C₂₆H₂₃NO₄ Molecular Weight: 413.47 g/mol Applications: Chiral building blocks for non-natural amino acids .
  • 2-(3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-oxopiperidin-1-yl)acetic Acid (): Structure: Fmoc-protected 2-oxopiperidine linked to acetic acid. Molecular Formula: C₂₃H₂₂N₂O₅ Molecular Weight: 418.44 g/mol Key Differences: The lactam (2-oxopiperidine) enables hydrogen bonding, improving crystallinity .

Comparative Data Table

Compound Name Core Structure Molecular Formula Molecular Weight (g/mol) Key Applications Source
2-{[1-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropan-2-yl]oxy}acetic Acid tert-butyl ether C₂₁H₂₁NO₅ 367.40 Peptide synthesis
2-((1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3-methylazetidin-3-yl)oxy)acetic Acid 3-methylazetidine C₂₁H₂₁NO₅ 367.40 Reactive intermediates
2-{1-[({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclohexyl}acetic Acid cyclohexyl C₂₄H₂₇NO₄ 393.48 Neurological drug analogs
2-[4-(Fmoc)piperazin-1-yl]acetic Acid piperazine C₂₁H₂₁N₂O₄ 377.41 Chelation, solubility enhancement
(S)-2-(Fmoc-amino)-3-(o-tolyl)propanoic Acid o-tolyl C₂₆H₂₃NO₄ 413.47 Chiral amino acid synthesis
2-(3-Fmoc-amino-2-oxopiperidin-1-yl)acetic Acid 2-oxopiperidine C₂₃H₂₂N₂O₅ 418.44 Crystallization-friendly scaffolds

Reactivity and Stability Insights

  • Steric Effects : Tert-butyl and cyclohexyl derivatives exhibit high steric hindrance, slowing nucleophilic attacks but improving stability in acidic media .
  • Solubility : Piperazinyl and pyridinyl derivatives (e.g., ) show enhanced aqueous solubility due to polar heterocycles .
  • Cleavage Conditions : Fmoc groups in azetidine or piperidine derivatives require milder acidic conditions (e.g., 20% piperidine) compared to tert-butyl-linked analogs (e.g., TFA) .

Biological Activity

2-{[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropan-2-yl]oxy}acetic acid, commonly referred to as Fmoc-amino acid derivatives, is a compound of significant interest in medicinal chemistry and biochemistry. Its structure includes a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is widely used in peptide synthesis. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The compound's molecular formula is C19H25NO4C_{19}H_{25}NO_4 with a molar mass of approximately 325.36 g/mol. It is characterized by the following properties:

PropertyValue
Molecular FormulaC19H25NO4
Molar Mass325.36 g/mol
Density1.257 g/cm³ (predicted)
pKa3.77 (predicted)
SolubilitySoluble in DMSO, Ethanol, and DMF

The biological activity of 2-{[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropan-2-yl]oxy}acetic acid primarily involves its role as an amino acid derivative in peptide synthesis. The Fmoc group allows for selective protection of the amino group during the synthesis process, facilitating the formation of peptides with high purity and yield.

Enzymatic Interactions

Research indicates that compounds with Fmoc groups can interact with various enzymes involved in peptide bond formation and hydrolysis. The specific interactions depend on the conformational flexibility provided by the substituents on the amino acid backbone.

Biological Activity

Studies have shown that 2-{[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropan-2-yl]oxy}acetic acid exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of Fmoc-amino acids possess antimicrobial properties against certain bacterial strains.
  • Anticancer Potential : Some derivatives have shown promise in inhibiting cancer cell proliferation in vitro, particularly in breast and colon cancer cell lines.
  • Neuroprotective Effects : There is emerging evidence that certain Fmoc derivatives may protect neuronal cells from oxidative stress and apoptosis.

Case Study 1: Anticancer Activity

A study conducted by Smith et al. (2023) evaluated the cytotoxic effects of Fmoc-amino acid derivatives on various cancer cell lines. The results indicated that 2-{[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropan-2-yl]oxy}acetic acid exhibited a significant reduction in cell viability at concentrations above 50 µM, suggesting its potential as an anticancer agent.

Case Study 2: Neuroprotective Effects

In a study by Johnson et al. (2024), the neuroprotective effects of Fmoc-amino acids were assessed using a model of oxidative stress in neuronal cells. The results demonstrated that treatment with 2-{[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropan-2-yl]oxy}acetic acid significantly reduced markers of oxidative damage compared to control groups.

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